Comparative Physicochemical Properties: 4-Bromo vs. 5-Bromo vs. Unsubstituted Benzoisoxazole
The 4-bromo substituent confers distinct physicochemical properties compared to both the unsubstituted parent and isomeric 5-bromo derivatives. Specifically, the LogP (XLogP3) for 4-Bromobenzo[D]isoxazole is calculated as 2.4, reflecting its lipophilicity . This is notably higher than an unsubstituted benzoisoxazole (estimated LogP ~1.5) and contributes to its suitability for CNS-targeted drug design. In contrast, a 5-bromo analog, such as 5-Bromo-3-phenylbenzo[D]isoxazole, has a higher molecular weight (274.11 g/mol) and different topological polar surface area (TPSA), which can significantly impact its pharmacokinetic profile .
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP (XLogP3) = 2.4; MW = 198.02 g/mol |
| Comparator Or Baseline | Unsubstituted Benzoisoxazole: LogP (estimated) ~1.5; MW = 119.12 g/mol. 5-Bromo-3-phenylbenzo[D]isoxazole: MW = 274.11 g/mol. |
| Quantified Difference | 4-Bromo derivative exhibits a LogP increase of ~0.9 units over the unsubstituted core. Its MW is 76.09 g/mol lower than the 5-Bromo-3-phenyl derivative. |
| Conditions | Computational prediction using XLOGP3 and standard chemical data. |
Why This Matters
The specific lipophilicity and molecular weight of 4-Bromobenzo[D]isoxazole place it within favorable ranges for CNS drug candidates (Lipinski's Rule of Five), making it a more suitable starting point for neurological programs compared to heavier or more lipophilic analogs.
